4-Cyanostilbene

概要

説明

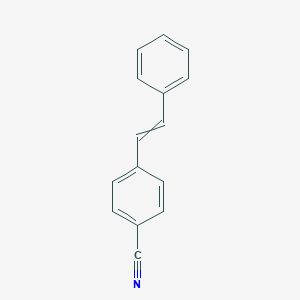

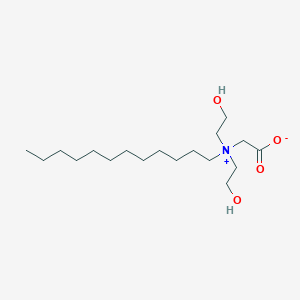

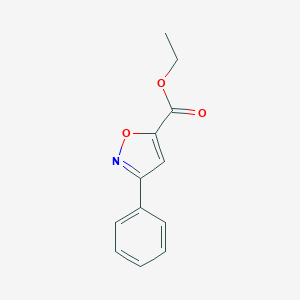

4-Cyanostilbene is a chemical compound with the CAS Number: 13041-79-7 and a molecular weight of 205.26 . Its IUPAC name is 4-[(E)-2-phenylethenyl]benzonitrile .

Synthesis Analysis

The synthesis of 4-Cyanostilbene involves Knoevenagel and Suzuki reactions . A series of α-cyanostilbenes bearing a variety of electron-withdrawing and electron-donating groups were synthesized using 4-nitrophenylacetonitrile as a starting derivative to react with equimolar amounts of different aldehydes .Molecular Structure Analysis

4-Cyanostilbene contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aromatic) .Chemical Reactions Analysis

The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of Si–CSM, resulting in changes in the macroscopic optical properties of the Si–CSM thin film .Physical And Chemical Properties Analysis

4-Cyanostilbene has a melting point of 117 °C and a boiling point of 367.1±22.0 °C (Predicted). It has a density of 1.10±0.1 g/cm3 (Predicted) and is soluble in Toluene .科学的研究の応用

-

Aggregation-Induced Emission (AIE)

- Application: 4-Cyanostilbene exhibits a unique photophysical phenomenon known as AIE, where it shows significant emission enhancement in the condensed phase (aggregate/solid/film) than in the solution phase .

- Method: The AIE characteristics of 4-Cyanostilbene are tuned through molecular displacement with reference to transition dipoles based on parameters like positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .

- Results: This feature offers excellent strategies to obtain molecular materials possessing unique spectral signatures such as high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties .

-

Self-Assembled Nanostructures

-

Chemical Sensing

-

Organogelation

-

White Light Emission

-

Molecular Switches

-

Multiphoton Absorption

-

Liquid Crystals

-

Anion Receptors

-

Biological Probes

-

Photo-Patterning and Anti-Counterfeiting

- Application: A cyanostilbene-based fluorophore with AIE enhancement properties is elaborately designed, which exhibits multiple regulable color and fluorescence owing to its various photochemical reactions and reversible pH response .

- Method: After exposure to 420 nm light, the green emission of the cyanostilbene-based fluorophore in tetrahydrofuran (THF) becomes brighter owing to the Z→E isomerization, which can be recovered under 365 nm irradiation .

- Results: Based on the regulable color and fluorescence upon the photochemical and pH responses, the cyanostilbene-based fluorophore has been successfully applied in photo-patterning and anti-counterfeiting .

-

Optoelectronic Appliances

-

Stimuli-Responsive Aggregation-Induced Emission (AIE) Materials

- Application: 4-Cyanostilbene-based fluorophore (Z-BDPA) with AIE enhancement properties is designed, which exhibits multiple regulable color and fluorescence owing to its various photochemical reactions and reversible pH response .

- Method: After exposure to 420 nm light, the green emission of Z-BDPA in tetrahydrofuran (THF) becomes brighter owing to the Z→E isomerization, which can be recovered under 365 nm irradiation . At acidic conditions, Z-BDPA powder with yellow fluorescence can become another AIEgen Z-p-BDPA with blue fluorescence via protonation, which would be recovered through deprotonation under basic conditions .

- Results: Based on the regulable color and fluorescence upon the photochemical and pH responses, Z-BDPA has been successfully applied in photo-patterning and anti-counterfeiting .

-

Food Spoilage Monitoring

-

Upconversion Luminescence

-

Theranostic and Sensing Applications

-

Implantation into Polymers, Sol–Gel Systems, Solid Films, Supramolecular Architectures, Functional Nanoparticles

-

Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), Bioimaging, Sensing, and Multi-Stimuli Responsive Systems

Safety And Hazards

将来の方向性

4-Cyanostilbene-based AIE frameworks are expected to continue garnering attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is suggested as a new direction for future research .

特性

IUPAC Name |

4-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHPLQCUQJSQW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanostilbene | |

CAS RN |

13041-79-7 | |

| Record name | 4-Cyanostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)